molecular formula C19H15ClFN3O2 B2362670 N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide CAS No. 921804-86-6

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide

Cat. No.: B2362670
CAS No.: 921804-86-6
M. Wt: 371.8
InChI Key: YUYVANNQQTUNCH-UHFFFAOYSA-N
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Description

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridazinone ring, a chlorophenyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(25)24(23-17)12-11-22-19(26)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYVANNQQTUNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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